2-Methoxymethcathinone (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

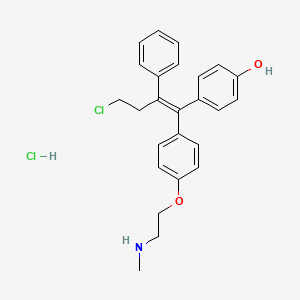

Methedrone, also known as 4-para-methoxymethcathinone, is a psychoactive compound that has been identified as an adulterant of party pills and bath salts. 2-Methoxymethcathinone (2-MeOMC) (hydrochloride) is a positional isomer of methedrone, having the methoxy group at the 2 rather than the 4 position. It is also the β-keto derivative of 2-MeOMC, a β-adrenergic receptor agonist used as a bronchodilator. The properties of 2-MeOMC have been poorly studied. This product is intended for forensic and research applications.

Aplicaciones Científicas De Investigación

Chromatographic and Mass Spectral Studies

Research on methoxymethcathinones, including 2-Methoxymethcathinone, has been focused on their chromatographic and mass spectral characteristics. For instance, a study by Awad, Clark, and Deruiter (2006) found that various isomeric forms of methoxymethcathinones have mass spectra essentially equivalent to 3,4-MDMA, a controlled drug substance. The study highlighted the use of perfluoroacyl derivatives for mass spectrometric differentiation and gas chromatographic separation on nonpolar stationary phases for resolving methcathinones from similar substances (Awad, Clark, & Deruiter, 2006).

Stability and Degradation Pathways

Tsujikawa et al. (2012) investigated the stability of methcathinone analogs, including 2-Methoxymethcathinone, in various pH solutions. They found that these analogs are stable in acidic solutions but degrade in neutral-to-basic solutions. Their degradation rates varied with chemical structures, providing crucial information for forensic and pharmacokinetic analyses (Tsujikawa et al., 2012).

Gas Chromatography and Infrared Detection Methods

Belal, Awad, Deruiter, and Clark (2009) evaluated a series of phenethylamines and methoxymethcathinones using gas chromatography and vapor phase infrared spectrophotometric detection. Their findings suggest that these compounds, including 2-Methoxymethcathinone, show unique infrared absorption bands, allowing for differentiation without chemical derivatization (Belal et al., 2009).

Pharmacokinetic Analysis and Drug Testing

Tsujikawa et al. (2013) conducted a study on methcathinone analogs, including 2-Methoxymethcathinone, focusing on gas chromatography-mass spectrometry analysis for forensic applications. This study provided insights into the thermal degradation and prevention methods for these compounds, aiding in drug testing and pharmacokinetic analysis (Tsujikawa et al., 2013).

Biomedical Application in Drug Delivery Systems

Research by Cho et al. (2011) on 2-Methoxyestradiol, a compound structurally related to 2-Methoxymethcathinone, explored its use in biomedical applications, particularly in antiangiogenic and antitumor activities. They developed a poly(organophosphazene) hydrogel as a potential injectable delivery system for drugs like 2-Methoxyestradiol, indicating possible applications for related compounds (Cho et al., 2011).

Toxicology and Forensic Science

Kamata et al. (2007) established a method to detect Methylone and its metabolites, including 4-hydroxy-3-methoxymethcathinone, in human urine using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionization mass spectrometry. This method is highly sensitive and applicable for proof of Methylone intake in forensic toxicology and clinical chemistry, relevant to similar compounds like 2-Methoxymethcathinone (Kamata et al., 2007).

Propiedades

Fórmula molecular |

C11H15NO2 · HCl |

|---|---|

Peso molecular |

229.7 |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-6-4-5-7-10(9)14-3;/h4-8,12H,1-3H3;1H |

Clave InChI |

GGJAPGVAZBIKIR-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C(C)NC)=O)C=CC=C1.Cl |

Sinónimos |

2-MeOMC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1163529.png)